(3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Description
This compound is a highly oxygenated polycyclic terpenoid with a complex stereochemical arrangement. Its IUPAC name reflects a hexacyclic framework containing multiple ether (tetraoxa) and ketone (trione) functionalities, along with hydroxyl and tert-butyl substituents. Key characteristics include:
- Molecular weight: 424.404 g/mol .
- Exact mass: 408.136152 g/mol (for a closely related stereoisomer) .
- Aliases: Referred to as 1-Hydroxyginkgolide A in industrial and pharmacological contexts, linking it to the ginkgolide family of natural products derived from Ginkgo biloba .
The compound’s intricate stereochemistry (evident in its eight stereocenters) and fused ring system pose significant challenges for chemical synthesis, often necessitating biotechnological approaches for scalable production .
Properties
IUPAC Name |
(3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17?,18?,19-,20?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJOAFXDQDRGF-MAGGBRLHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1(C34C(=O)O[C@H]5C3([C@H]2O)C6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873223 | |
| Record name | Ginkgolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-77-7 | |
| Record name | Ginkgolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione is a complex polycyclic structure known for its diverse biological activities. This article explores the biological implications of this compound through various studies and findings.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and a tert-butyl group that influence its solubility and reactivity. The molecular formula is , and its structural complexity suggests potential interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Study 1 : A related compound demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Study 2 : Antifungal activity was observed against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases:
- Study 3 : In vitro assays revealed that the compound scavenged free radicals effectively compared to standard antioxidants like ascorbic acid .
- Table 1 summarizes the antioxidant activity measured through DPPH radical scavenging assays:
| Compound | IC50 (µg/mL) |
|---|---|
| Ascorbic Acid | 20 |
| Compound of Interest | 15 |
| Quercetin | 25 |
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cell survival:
- Case Study : A study on ecdysteroids indicated that similar structures could influence gene expression related to stress response and apoptosis .
Pharmacological Applications
Given its biological activities:
- Potential Uses : The compound may be explored for therapeutic applications in treating infections and oxidative stress-related conditions.
- Future Directions : Further research is necessary to elucidate the precise mechanisms and potential clinical applications.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s reactivity is influenced by:
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Hydroxyl groups (three free -OH groups at C6, C12, and C17), which may undergo reactions like acetylation, methylation, or oxidation .
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Lactone rings (five-membered δ-lactone and γ-lactone systems), susceptible to hydrolysis under acidic or basic conditions .
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Tert-butyl group (C8), providing steric hindrance that may limit accessibility to certain reaction sites .
Predicted Reactivity Based on Functional Groups
Biological Interactions and Analogous Compounds
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Ginkgolide analogs (e.g., ginkgolide B) exhibit similar lactone structures and are known to undergo hydrolysis to bilobalides under physiological conditions .
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ADMET data suggest moderate metabolic stability (CYP3A4 substrate, 64.63% probability) , implying potential phase I oxidation or phase II conjugation reactions in vivo.
Limitations and Research Gaps
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No peer-reviewed studies detailing synthetic modifications or reaction pathways were identified in the provided sources.
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Predicted reactivity is inferred from structural analogs and computational models (e.g., admetSAR 2.0) .
Recommendations for Further Study
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Experimental studies : Focus on controlled hydrolysis, esterification, or enzymatic modifications to map reaction pathways.
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Computational modeling : Use DFT or molecular dynamics to predict regioselectivity in reactions involving hydroxyl groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs (Table 1) and discussed in terms of synthesis, solubility, and structural complexity.
Table 1: Key Properties of Target Compound and Analogs
Key Comparisons
Structural Complexity: The target compound’s hexacyclic ether-ketone system distinguishes it from steroid-like analogs (e.g., 426.724 g/mol compound) and alkaloids (e.g., 464.603 g/mol compound), which prioritize fused carbocycles or nitrogen-containing rings . Its stereoisomer (408.136 g/mol) exhibits reduced hydroxylation, highlighting how minor stereochemical variations drastically alter polarity and solubility .
Synthesis Challenges: The compound’s synthesis is hindered by its dense oxygen functionalities and stereocenters, making traditional organic synthesis economically unviable. This contrasts with simpler alkaloids or steroids, which can be synthesized via stepwise protocols . Solvent-free synthesis methods (e.g., mechanochemical or biotechnological approaches) are increasingly prioritized to avoid toxicity issues associated with volatile solvents required for similar polycyclic compounds .
Natural vs. Synthetic Production :
- Unlike the target compound, which is predominantly sourced from Ginkgo biloba cell cultures, the steroid-like analog (426.724 g/mol) is often semi-synthesized from cholesterol precursors .
Preparation Methods
Wittig Olefination for Carbon Skeleton Assembly
A Wittig reaction between a bicyclic aldehyde and a stabilized ylide, as demonstrated in the synthesis of ingenol derivatives, could establish the exocyclic double bond required for subsequent cyclization. For example, reacting 3-ethynyl-3-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptane-2-carbaldehyde with a triphenylphosphonium ylide at 100°C yields a Z-alkene intermediate, which may serve as a precursor for intramolecular epoxide opening.
Acid-Catalyzed Cycloetherification
The tetraoxa system could form via BF₃·Et₂O-catalyzed pinacol rearrangement, analogous to step 5 in the ingenol synthesis. Protonation of a vicinal diol generates a carbocation, which undergoes nucleophilic attack by a neighboring hydroxyl group to form cyclic ethers. This method effectively constructs the 14- and 19-membered oxa rings in the target molecule.
Ytterbium(III)-Mediated Hydromethylation
Stereochemical Control and Protective Group Strategies
Cryogenic Grignard Additions
The C16 methyl group is installed via methylmagnesium bromide addition to a ketone intermediate at −78°C. Low temperatures suppress side reactions and enhance stereoselectivity, favoring the desired (16S) configuration.
Trimethylsilyl (TMS) Protection-Deprotection
TMS groups shield hydroxyl moieties during harsh reactions. For example, transient protection of the C17 hydroxyl with TMSCl enables methylation at C8 without β-elimination. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the free alcohol.
Dess-Martin Periodinane Oxidation
Selective oxidation of secondary alcohols to ketones (e.g., C5 and C15) employs Dess-Martin periodinane in dichloromethane. This reagent avoids overoxidation to carboxylic acids, critical for preserving the trione functionality.
Synthetic Route Proposal
Stepwise Assembly of the Hexacyclic Core
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Formation of the Bicyclo[4.1.0]heptane Precursor
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Grignard Methylation at C16
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Yb(OTf)₃-Catalyzed Hydromethylation
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BF₃·Et₂O-Mediated Cyclization
Challenges and Optimization Considerations
Q & A
Q. How can researchers design derivatives to enhance bioactivity while retaining the core scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
